molecular formula C7H11NO2 B13177917 2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one

2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one

Cat. No.: B13177917
M. Wt: 141.17 g/mol
InChI Key: UDOJJLWWWZMAPW-UHFFFAOYSA-N
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Description

2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one is an organic compound that features a pyran ring fused with an amino group and a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with an appropriate amine under controlled conditions. For instance, the reaction can be catalyzed by molecular iodine under solvent-free conditions at ambient temperature . Another method involves the use of N-heterocyclic carbenes as organocatalysts to facilitate the formation of the pyran ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrans, alcohols, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the pyran ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A simpler analog without the amino and ketone functionalities.

    2-Amino-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one: A similar compound with a different substitution pattern on the pyran ring.

Uniqueness

2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one is unique due to the presence of both an amino group and a ketone, which provide versatile reactivity and potential for diverse applications in various fields .

Biological Activity

2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one, also known by its chemical structure and various identifiers, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7_7H13_{13}N\O2_2
  • Molecular Weight : 143.18 g/mol
  • CAS Number : 2227703-53-7

These properties are critical for understanding the compound's interactions at the molecular level and its potential applications in drug development.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the dihydropyran moiety have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Several studies have highlighted the compound's potential in cancer therapy. A notable study reported that derivatives of similar structures showed dose-dependent inhibition of cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cells. The mechanism of action was linked to the induction of apoptosis via mitochondrial pathways .

Neuroprotective Effects

Preliminary investigations into the neuroprotective effects of this compound suggest it may play a role in mitigating neurodegenerative diseases. Compounds with similar structures have been shown to inhibit oxidative stress markers and promote neuronal survival in vitro .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell proliferation in cancer.
  • Reactive Oxygen Species (ROS) Modulation : By reducing ROS levels, it may protect cells from oxidative damage, thereby enhancing cell survival.
  • Apoptotic Pathway Activation : It may activate intrinsic apoptotic pathways leading to programmed cell death in cancerous cells.

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of dihydropyran compounds demonstrated significant inhibition against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 15 µg/mL for certain derivatives .

CompoundMIC (µg/mL)Bacterial Strain
Compound A15Staphylococcus aureus
Compound B30Escherichia coli

Study 2: Anticancer Activity

In vitro studies on MDA-MB-231 and PC-3 cell lines revealed that exposure to this compound resulted in a significant reduction in cell viability at concentrations above 50 µM.

Cell LineIC50 (µM)
MDA-MB-23145
PC-350

Study 3: Neuroprotection

A study investigating the neuroprotective effects found that treatment with compounds similar to this compound resulted in a decrease in apoptosis markers in neuronal cultures exposed to oxidative stress.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-amino-1-(3,4-dihydro-2H-pyran-5-yl)ethanone

InChI

InChI=1S/C7H11NO2/c8-4-7(9)6-2-1-3-10-5-6/h5H,1-4,8H2

InChI Key

UDOJJLWWWZMAPW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=COC1)C(=O)CN

Origin of Product

United States

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